t-Butyl 1-benZylaZetidine-2-carboxylate
Description
t-Butyl 1-benzylazetidine-2-carboxylate is a four-membered azetidine ring derivative with a benzyl substituent at the nitrogen atom and a tert-butyl ester group at the 2-position. This compound is of significant interest in medicinal chemistry due to the azetidine ring’s conformational rigidity, which enhances binding selectivity in drug-target interactions. The tert-butyl ester moiety improves metabolic stability by reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl), while the benzyl group enhances lipophilicity and membrane permeability .
Properties
IUPAC Name |
tert-butyl 1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-9-10-16(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQWWDCOOLDTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 1-benZylaZetidine-2-carboxylate typically involves the reaction of azetidine with t-butyl chloroformate and benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Azetidine Intermediate: Azetidine is synthesized through the cyclization of appropriate precursors under basic conditions.
Addition of t-Butyl Group: The azetidine intermediate is then reacted with t-butyl chloroformate in the presence of a base such as triethylamine to introduce the t-butyl group.
Introduction of Benzyl Group: Finally, benzylamine is added to the reaction mixture to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
t-Butyl 1-benZylaZetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
t-Butyl 1-benZylaZetidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl 1-benZylaZetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The presence of the t-butyl and benzyl groups enhances its stability and reactivity, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Azetidine Derivatives
| Compound Name | Substituent Position | Ester/Amide Group | Yield (%) | Solubility (mg/mL) | Biological Activity (IC₅₀) | References |
|---|---|---|---|---|---|---|
| This compound | 2 | tert-Butyl | 60 | 0.15 (H₂O) | N/A | |
| Ethyl 1-benzylazetidine-3-carboxylate | 3 | Ethyl | 45 | 5.2 (DCM) | N/A | |
| 1-Benzylazetidine-3-carboxamide | 3 | Carboxamide | 75 | 0.08 (H₂O) | 12 nM (5-HT₃) |
Table 2: Hydrolytic Stability of Esters
| Ester Group | Half-life in SGF (h) | Relative Stability |
|---|---|---|
| tert-Butyl | 48 | 10× |
| Ethyl | 4.8 | 1× |
| Methyl | 1.2 | 0.25× |
Detailed Research Findings
- Synthetic Challenges : The steric bulk of the tert-butyl group in the 2-position complicates ring-closure reactions, necessitating high-dilution conditions to minimize dimerization .
- Biological Relevance: Benzyl-substituted azetidines show promise in CNS drug development due to their balanced solubility-permeability profiles, whereas 3-carboxylate derivatives are more suited for non-CNS applications .
- Contradictions in Literature : Discrepancies in reported yields for 3-carboxylate derivatives (45% vs. 62%) suggest sensitivity to reaction conditions, such as catalyst choice (e.g., NaBH₃CN vs. Pd/C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
